2-Chloro-4,6-diisopropylpyrimidine
Description
2-Chloro-4,6-diisopropylpyrimidine is a halogenated pyrimidine derivative featuring chlorine and bulky isopropyl substituents at positions 2, 4, and 5. However, direct experimental data on this specific compound are absent in the provided evidence. The comparison below focuses on structurally and functionally related chloro-substituted pyrimidines and triazines, drawing insights from their substituent effects and reactivity.
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-chloro-4,6-di(propan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H15ClN2/c1-6(2)8-5-9(7(3)4)13-10(11)12-8/h5-7H,1-4H3 |
InChI Key |
JZDNSTZVIHGIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)Cl)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-diisopropylpyrimidine typically involves the chlorination of 4,6-diisopropylpyrimidine. One common method includes the reaction of 4,6-diisopropylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}8\text{H}{14}\text{N}2 + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}{15}\text{ClN}_2 + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of 2-Chloro-4,6-diisopropylpyrimidine may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-diisopropylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Coupling Reactions: Formation of biaryl pyrimidines.
Scientific Research Applications
2-Chloro-4,6-diisopropylpyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in enzyme inhibition.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-diisopropylpyrimidine involves its interaction with specific molecular targets. For instance, its inhibitory effects on enzymes like kinases are attributed to its ability to bind to the active site, blocking substrate access. This compound can also modulate signaling pathways by affecting the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
Structural and Functional Analogs
The following compounds are analyzed based on substituent patterns, applications, and reactivity:
2-Chloro-4,6-dimethoxypyrimidine
- CAS : 13223-25-1
- Substituents : Chlorine (C2), methoxy groups (C4, C6)
- Structure : Pyrimidine ring
- Applications : Used in chemical synthesis as an intermediate. Methoxy groups enhance electron density, making it suitable for nucleophilic aromatic substitution reactions .
- Reactivity : Electron-rich due to methoxy substituents, facilitating activation in coupling reactions.
6-Chloro-4-hydroxypyrimidine
- CAS : 4765-77-9
- Substituents : Chlorine (C6), hydroxyl group (C4)
- Structure : Pyrimidine ring
- Applications : Employed in manufacturing and laboratory settings. The hydroxyl group enables hydrogen bonding, influencing solubility and interaction with biological targets .
- Reactivity : Polar nature allows participation in acid-base reactions.
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
- Substituents : Chlorine (C2), methoxy groups (C4, C6)
- Structure : 1,3,5-Triazine ring
- Applications : Widely used as a coupling agent for activating carboxylic acids in peptide synthesis. Demonstrated 75% yield in reactions with N-methylmorpholine in tetrahydrofuran (THF) at −5°C .
- Reactivity : High electrophilicity due to triazine core, enabling efficient activation of carboxyl groups.
Comparative Data Table
Substituent Effects on Reactivity
- Methoxy Groups (2-Chloro-4,6-dimethoxypyrimidine) : Increase electron density on the pyrimidine ring, promoting electrophilic aromatic substitution. Methoxy derivatives are less sterically hindered compared to isopropyl analogs.
- Hydroxyl Group (6-Chloro-4-hydroxypyrimidine) : Enhances polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions. However, acidity (pKa ~8–10) may limit stability under basic conditions.
- Increased lipophilicity could reduce aqueous solubility but improve compatibility with organic solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
